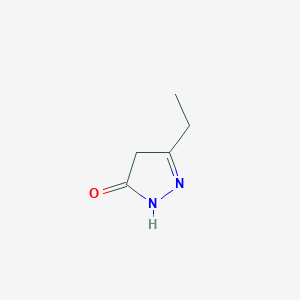
2,6-Diphenylanthrazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenylanthracene is a useful research compound. Its molecular formula is C26H18 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diphenylanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diphenylanthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Transistormaterialien
2,6-Diphenylanthrazene wurde als vielversprechendes molekulares Design für organische Transistormaterialien mit hoher Mobilität identifiziert. Durch die Erweiterung des π-Konjugationsnetzwerks von Polyacenderivaten verbessert es die Leistung organischer Transistoren .
Organische Elektronik
Diese Verbindung ist ein langlebiger, leistungsstarker Halbleiter mit einer Dünnschicht-Bauelemente-Mobilität von über 10 cm²/Vs, was aufgrund seiner effizienten Synthese und hohen Leistung ein großes Potenzial in der organischen Elektronik aufzeigt .
Anwendungen der organischen Spintronik
In Kombination mit seiner hervorragenden photoelektrischen Funktionalität gilt this compound als ideal für Anwendungen in der organischen Spintronik. Es zielt darauf ab, einen Langstrecken-Spintransport und eine neuartige Multifunktionalität bei Raumtemperatur zu erreichen .
Emissive organische Halbleiter
Unter Verwendung von this compound als Wirt wurde eine Reihe von farbtunbaren, hochmobilen, emittierenden organischen Halbleitern entwickelt. Dies zeigt seine Vielseitigkeit bei der Herstellung von Materialien, die sowohl leitfähig als auch emittierend sind .
Hochmobiler emittierender Halbleiter
Die Verbindung hat in Einkristallen eine starke Emission mit hohen Mobilitäten gezeigt, was sie zu einem wichtigen Material für die Entwicklung von hochmobilen emittierenden organischen Halbleitern macht .
Design des Ladungstransportmaterials
this compound wurde theoretisch auf seine intrinsische Lochtransporteigenschaft untersucht. Quantenchemische Methoden und Molekulardynamiksimulation wurden verwendet, um verschiedene Ladungstransporteigenschaften zu untersuchen und das Design neuartiger organischer Halbleitermaterialien zu inspirieren .
Wirkmechanismus
2,6-Diphenylanthracene exhibits high emission with single crystal absolute florescence quantum yield of 41.2% and high charge carrier mobility with single crystal mobility of 34 cm2 V−1 s−1 . Doping nitrogen atom into the 2,6-diphenylanthracene linkage leads to the enhancement of the better planar geometry, lower energy gaps, larger electronic affinity (EA), and smaller electron reorganization energy .
Safety and Hazards
Zukünftige Richtungen
2,6-Diphenylanthracene shows great potential in organic optoelectronics . A new series of N-substituted 2,6-diphenylanthracene derivatives have been designed for further investigation of their applications . The predicted structures and electronic properties can be a good starting point for the synthesis of N-substituted OFETs .
Biochemische Analyse
Biochemical Properties
2,6-Diphenylanthracene plays a significant role in various biochemical reactions due to its ability to interact with different biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s photophysical properties and its behavior in biological systems. For instance, 2,6-Diphenylanthracene can interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
The effects of 2,6-Diphenylanthracene on cellular processes are diverse and depend on the concentration and exposure duration. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,6-Diphenylanthracene can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase pathway. Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2,6-Diphenylanthracene exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, 2,6-Diphenylanthracene can intercalate into DNA, disrupting the double helix structure and affecting DNA replication and transcription. It can also inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diphenylanthracene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or reactive oxygen species. Long-term exposure to 2,6-Diphenylanthracene can lead to cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of 2,6-Diphenylanthracene in animal models vary with different dosages. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can induce toxicity and other adverse effects. Studies have shown that high doses of 2,6-Diphenylanthracene can cause liver and kidney damage, as well as hematological changes in animal models. These effects are dose-dependent and can be influenced by the duration of exposure .
Metabolic Pathways
2,6-Diphenylanthracene is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites, which can further interact with cellular components and cause oxidative stress. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2,6-Diphenylanthracene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas .
Subcellular Localization
2,6-Diphenylanthracene is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound can accumulate in the endoplasmic reticulum and mitochondria, where it can affect the function of these organelles and contribute to cellular stress responses .
Eigenschaften
IUPAC Name |
2,6-diphenylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-7-19(8-4-1)21-11-13-23-18-26-16-22(20-9-5-2-6-10-20)12-14-24(26)17-25(23)15-21/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIWFMZBZJUHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=CC=C5)C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

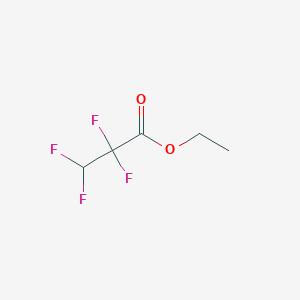
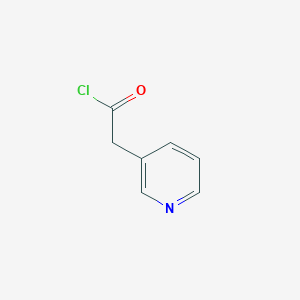

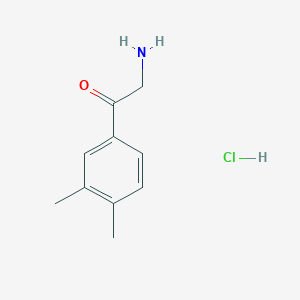
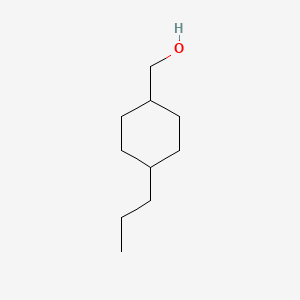
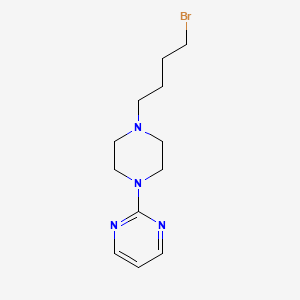
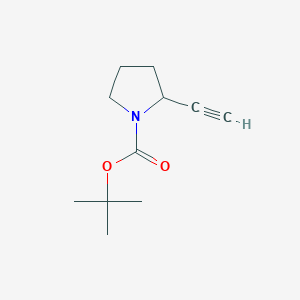
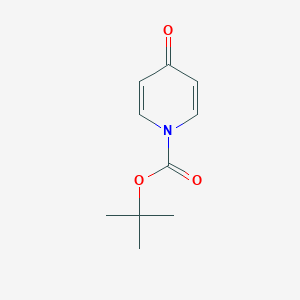

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)
